3-Methoxypropanimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

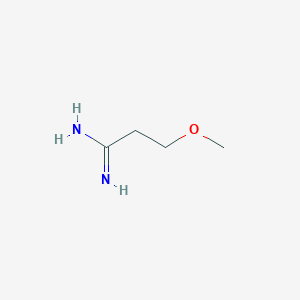

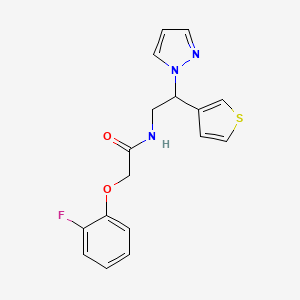

3-Methoxypropanimidamide is a chemical compound with the empirical formula C4H11ClN2O . It is sold as a hydrochloride .

Molecular Structure Analysis

The molecular weight of 3-Methoxypropanimidamide is 138.60 . The SMILES string representation is Cl.COCCC(N)=N .Physical And Chemical Properties Analysis

3-Methoxypropanimidamide is a solid . Its molecular weight is 138.60 . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Chemical Research

“3-Methoxypropanimidamide” is a unique chemical compound that is used in various chemical research . It is provided by chemical suppliers for use in early discovery research . The compound has an empirical formula of C4H11ClN2O and a molecular weight of 138.60 .

Thermal Decomposition Studies

One of the significant applications of “3-Methoxypropanimidamide” is in the study of thermal decomposition . Researchers have studied the thermal decomposition of this compound under different conditions, such as a dissolved oxygen concentration of less than 5 ppb at 280 C for 1.5 h and a DO concentration of 20 ppb at 70 C for 2 h . These studies help understand the stability of the compound under various conditions and its potential applications in different environments.

Pressurized Water Reactors (PWRs)

“3-Methoxypropanimidamide” has been studied as an alternative amine in Pressurized Water Reactors (PWRs) secondary systems . In PWRs, the secondary coolant is buffered to slightly alkaline pH by ammonia or amines to suppress corrosion . “3-Methoxypropylamine” (MPA), which is closely related to “3-Methoxypropanimidamide”, is considered a promising alternative amine . The studies focus on the thermal decomposition of MPA and the resulting compounds .

Corrosion Suppression

The use of “3-Methoxypropanimidamide” in PWRs is primarily aimed at suppressing corrosion . The compound helps create a reducing and slightly alkaline condition that prevents the corrosion of the piping . This application is crucial in maintaining the efficiency and longevity of the reactor components.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 3-Methoxypropanimidamide are currently unknown. This compound is a unique chemical provided to early discovery researchers

Biochemical Pathways

Given the compound’s unique structure, it may interact with various biochemical pathways, influencing their downstream effects

Pharmacokinetics

As a solid compound , it may have specific pharmacokinetic properties that affect its bioavailability.

Result of Action

As a unique chemical provided to early discovery researchers , its effects at the molecular and cellular level are subjects of ongoing research.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methoxypropanimidamide. Factors such as temperature, pH, and the presence of other chemicals can potentially affect its stability and efficacy . .

Eigenschaften

IUPAC Name |

3-methoxypropanimidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-7-3-2-4(5)6/h2-3H2,1H3,(H3,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLODWMXGLKPFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxypropanimidamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2584075.png)

![Ethyl 5-(3-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2584076.png)

![N-[3-Chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2584078.png)

![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2584080.png)

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2584086.png)

![6-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2584095.png)